N5-Cbz-D-ornithine methyl ester HCl
Description
Contextualization within Protected Amino Acid Derivative Chemistry
In the realm of peptide synthesis and medicinal chemistry, the precise assembly of amino acids into larger, functional molecules is paramount. This often necessitates the use of protecting groups to temporarily block reactive functional groups, thereby directing the course of a chemical reaction to a specific site. N5-Cbz-D-ornithine methyl ester HCl exemplifies this principle. It is a derivative of D-ornithine where the terminal amino group (N5) is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid function is esterified as a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.
The Cbz group is a well-established protecting group in peptide chemistry, known for its stability under a range of conditions and its susceptibility to removal by specific methods like catalytic hydrogenation. This allows for the selective deprotection and subsequent elaboration of the N5-amino group, a crucial step in the synthesis of complex peptides and other nitrogen-containing compounds. The methyl ester protection of the carboxylic acid can be cleaved under basic or acidic conditions, offering another layer of synthetic flexibility. nih.gov
Significance of this compound as a Chiral Synthon in Contemporary Organic Synthesis
A chiral synthon, or chiral building block, is a molecule that possesses a defined three-dimensional arrangement of atoms (stereochemistry) and can be incorporated into a larger molecule to impart that specific chirality. The "D" configuration of the alpha-carbon in this compound makes it a valuable chiral synthon. nih.gov The precise spatial orientation of its functional groups is critical for the biological activity of the final target molecule, as interactions with biological macromolecules like enzymes and receptors are often highly stereospecific.
The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of enantiomerically pure or enriched compounds. This is particularly important in drug discovery and development, where different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. By starting with a pre-defined chiral center, as provided by this compound, chemists can avoid the often-challenging and costly steps of chiral resolution or asymmetric catalysis later in a synthetic sequence.
Overview of Research Trajectories for this compound in Specialized Synthetic and Biochemical Applications
The unique combination of protecting groups and inherent chirality in this compound has paved the way for its use in a variety of specialized research areas.
Peptide Synthesis: A primary application of this compound is as a building block in the synthesis of peptides. Its structure allows for the incorporation of a D-ornithine residue into a peptide chain, which can influence the peptide's conformation, stability, and biological activity. These peptides may be developed as therapeutic agents. For instance, ornithine-containing peptides have been investigated for their antimicrobial properties.
Drug Development: Researchers utilize this compound in the design of novel pharmaceutical compounds, including those for cancer therapy. By incorporating this synthon, medicinal chemists can create molecules that interact with specific biological pathways, potentially leading to more targeted and effective treatments.
Biochemical Research: This compound serves as a valuable tool in biochemical studies aimed at understanding metabolic pathways and enzyme function. Derivatives of ornithine are known to modulate the activity of enzymes such as nitric oxide synthase. echemi.com By using this compound, researchers can probe the active sites of enzymes and investigate the mechanisms of various biological processes. It can also be used in the development of diagnostic tools for identifying biomarkers associated with metabolic disorders.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁ClN₂O₄ |
| Molecular Weight | 316.78 g/mol scbt.com |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage Temperature | +4°C |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMKNWYEVTCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N5 Cbz D Ornithine Methyl Ester Hcl and Its Stereoisomeric Analogues
Established Synthetic Routes for N5-Cbz-D-ornithine Methyl Ester HCl Production
The synthesis of this compound fundamentally involves the protection of the δ-amino group of D-ornithine, followed by the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.
Classical Approaches in this compound Synthesis
Classical synthetic strategies for this compound typically involve a multi-step process. The initial step is the selective protection of the Nδ-amino group of D-ornithine with a benzyloxycarbonyl (Cbz) group. This is commonly achieved by reacting D-ornithine with benzyl (B1604629) chloroformate in an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the liberated hydrochloric acid.
Once the Nδ-Cbz-D-ornithine is obtained, the subsequent step is the esterification of the carboxylic acid. Several classical methods can be employed for this transformation:
Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting the N-protected ornithine with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous hydrogen chloride or sulfuric acid. The reaction is typically performed at reflux temperature. The use of hydrogen chloride is advantageous as it also facilitates the in-situ formation of the hydrochloride salt of the final product.
Thionyl Chloride Method: A common and effective method for the synthesis of amino acid methyl esters is the use of thionyl chloride (SOCl₂) in methanol. nih.gov Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. This method is generally high-yielding and proceeds under relatively mild conditions.
Trimethylchlorosilane (TMSCl) in Methanol: A more recent classical approach utilizes trimethylchlorosilane in methanol at room temperature. nih.gov This system is efficient for the esterification of a wide range of amino acids, offering good to excellent yields under mild conditions. nih.gov
The final step in these classical routes is the isolation of the product as the hydrochloride salt, which enhances its stability and solubility in polar solvents. If not formed in situ, the hydrochloride salt can be prepared by treating a solution of the free base with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or methanol.
A general representation of a classical synthetic route is depicted below:
Scheme 1: General Classical Synthesis of this compound

Step 1: Protection of the Nδ-amino group of D-ornithine with benzyl chloroformate. Step 2: Esterification of the carboxylic acid with methanol, typically under acidic conditions. Step 3: Formation of the hydrochloride salt.
Optimization of Existing this compound Synthetic Protocols
While specific optimization studies for the synthesis of this compound are not extensively reported in the literature, general principles for optimizing the synthesis of protected amino acid esters can be applied. Key areas for optimization include:
Reagent Selection: The choice of esterification reagent can significantly impact yield and purity. While traditional methods like Fischer-Speier are effective, they can sometimes lead to side reactions. The use of milder reagents like TMSCl in methanol can offer better control and higher yields. nih.gov
Reaction Conditions: Optimization of parameters such as temperature, reaction time, and solvent can improve the efficiency of the synthesis. For instance, conducting the esterification at room temperature with TMSCl avoids the need for heating, which can be beneficial for thermally sensitive substrates. nih.gov
Work-up and Purification: Streamlining the work-up procedure to minimize product loss and facilitate purification is crucial. This can involve optimizing extraction solvents and crystallization conditions to obtain a high-purity product.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of protected amino acids and their derivatives.
Enzymatic and Chemoenzymatic Synthesis of this compound and Related D-Ornithine Derivatives
Enzymatic and chemoenzymatic approaches offer several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. While specific enzymatic synthesis of this compound has not been detailed, the synthesis of related D-ornithine derivatives and other D-amino acid esters has been explored using enzymes.
Lipases are a class of enzymes that have been successfully employed for the esterification of N-protected amino acids. These enzymes can catalyze the reaction in organic solvents, often with high selectivity. A potential chemoenzymatic route for this compound could involve the enzymatic esterification of Nδ-Cbz-D-ornithine with methanol.
Table 1: Potential Enzymatic Approaches for D-Ornithine Derivative Synthesis
| Enzyme Class | Potential Application in D-Ornithine Derivative Synthesis | Key Advantages |
| Lipases | Esterification of N-protected D-ornithine | Mild reaction conditions, high selectivity, potential for use in organic solvents. |
| Proteases | Can be used for peptide bond formation and, in reverse, for ester synthesis under specific conditions. | High stereospecificity. |
| D-amino acid oxidases | Can be used in combination with other enzymes for the deracemization of DL-ornithine to produce pure D-ornithine as a starting material. | Enables the use of racemic starting materials. |
Sustainable and Environmentally Benign this compound Synthetic Strategies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be considered to make the process more sustainable:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) and chloroform (B151607) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve efficiency. For example, using a catalytic amount of a solid acid catalyst for esterification that can be easily recovered and reused.
Industrial Scale-Up Research and Process Development for this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed through process development and research. While specific scale-up data for this compound is proprietary and not widely published, general considerations for the industrial production of protected amino acids are relevant.
Key aspects of industrial scale-up include:
Process Safety: A thorough evaluation of the hazards associated with all reagents and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and the safe handling of flammable or toxic materials.
Process Robustness and Reproducibility: The developed process must be robust and consistently produce the final product with the desired purity and yield on a large scale. This requires careful control of all process parameters.
Waste Management: The generation of waste is a major concern in industrial synthesis. Developing processes that minimize waste or allow for the recycling of solvents and catalysts is crucial for both environmental and economic reasons.
Table 2: Comparison of Laboratory vs. Industrial Synthesis Considerations for Protected Amino Acids
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Reagent Cost | Often secondary to achieving the desired product | A primary driver of process viability |
| Safety | Managed with standard laboratory equipment (fume hoods, etc.) | Requires extensive engineering controls and safety protocols |
| Work-up | Manual extractions, chromatography | Automated extractions, crystallization, filtration |
| Waste Disposal | Relatively small volumes, managed by institutional protocols | Significant volumes requiring specialized treatment and disposal, with a focus on reduction and recycling |
| Process Control | Manual monitoring and control | Automated process control systems (e.g., PLC, DCS) |
A patent for the preparation of D-phenylglycine methyl ester hydrochloride provides insights into an industrial process for a related compound. google.com The patented process involves the reaction of D-phenylglycine with thionyl chloride in methanol, followed by azeotropic distillation to remove excess methanol and induce crystallization. google.com This type of process, which focuses on efficiency, product isolation, and minimizing waste through techniques like azeotropic distillation, is indicative of the strategies employed in the large-scale production of amino acid derivatives.
N5 Cbz D Ornithine Methyl Ester Hcl As a Versatile Building Block in Complex Organic Synthesis
Applications in Stereoselective and Asymmetric Synthesis
The defined stereochemistry of N5-Cbz-D-ornithine methyl ester HCl makes it a valuable asset in stereoselective and asymmetric synthesis, where the three-dimensional arrangement of atoms is critical.
Role of this compound in Asymmetric Induction
In asymmetric synthesis, the primary goal is to create a chiral molecule with a preference for one enantiomer or diastereomer over the other. This compound, being a chiral molecule itself, can be used as a chiral auxiliary or a starting material to induce the formation of a desired stereoisomer in a new molecule. The fixed D-configuration of the ornithine backbone influences the stereochemical outcome of reactions at other sites within the molecule, guiding the formation of new stereocenters with a high degree of selectivity. This is a fundamental principle in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Synthesis of Chiral Intermediates and Scaffolds Utilizing this compound
The utility of this compound extends to its use as a foundational element for building more complex chiral intermediates and scaffolds. These intermediates are then elaborated into a wide array of target molecules. The presence of the Cbz and methyl ester protecting groups allows for selective chemical transformations at other parts of the molecule without affecting the protected amine and carboxylic acid functionalities. This strategic protection and the inherent chirality of the D-ornithine core enable chemists to construct intricate molecular architectures with precise control over their stereochemistry.
Integration into Complex Molecule Construction
The versatility of this compound is further highlighted by its integration into the synthesis of complex and biologically significant molecules.
This compound in Non-Ribosomal Peptide Synthesis Research
Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govbeilstein-journals.org These peptides often contain non-proteinogenic amino acids, such as ornithine, and exhibit a wide range of biological activities, including roles as antibiotics, immunosuppressants, and anticancer agents. nih.govbeilstein-journals.orgresearchgate.net
This compound serves as a key building block in the laboratory synthesis of NRPs and their analogs. The D-ornithine moiety is a common constituent of many naturally occurring NRPs. nih.gov The Cbz protecting group is instrumental in peptide synthesis, allowing for the stepwise addition of amino acids in a controlled manner. Researchers utilize this protected amino acid to construct synthetic versions of natural NRPs or to create novel peptide structures with potentially enhanced or new biological functions.
Table 1: Examples of Non-Ribosomal Peptides Containing Ornithine
| Non-Ribosomal Peptide | Biological Activity |
| Daptomycin | Antibacterial nih.gov |
| Bacitracin | Antibacterial nih.gov |
| Tyrocidine | Antibacterial nih.gov |
| Gramicidin S | Antibiotic |
This table is for illustrative purposes and includes NRPs that contain ornithine, highlighting the importance of this amino acid in natural product synthesis.
Precursor for Macrocyclic Structures and Bioactive Natural Products Research
Macrocycles, large cyclic molecules, are prevalent in many bioactive natural products. The chemical properties of this compound make it an excellent precursor for the synthesis of macrocyclic structures. The protected amine and carboxylic acid groups can be deprotected at appropriate stages of a synthesis to allow for intramolecular cyclization, forming the macrocyclic ring.
The D-ornithine unit can be a key component of the macrocyclic backbone, influencing its conformation and, consequently, its biological activity. Research in this area focuses on synthesizing analogs of known macrocyclic natural products to study their structure-activity relationships or to develop new therapeutic agents.
Synthesis of Heterocyclic Compounds Incorporating this compound Fragments
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. The ornithine side chain in this compound provides a versatile handle for the construction of various heterocyclic ring systems.
For instance, the terminal amino group of the ornithine side chain can be used as a nucleophile to react with various electrophiles, leading to the formation of nitrogen-containing heterocycles. One notable example is the biosynthesis of piperazic acid, a non-proteinogenic amino acid found in several natural products, which involves the N5-hydroxylation of ornithine followed by cyclization. researchgate.netnih.gov In a laboratory setting, the protected D-ornithine derivative can be chemically manipulated to yield a variety of heterocyclic structures, which can then be explored for their potential biological activities.
Derivatization Strategies for this compound
The versatility of this compound stems from the ability to selectively target its three primary functional sites: the carboxyl terminal, the N5-Cbz protected amine, and the ornithine side chain itself following deprotection.
Chemical Modifications at the Carboxyl Terminal of this compound
The methyl ester at the carboxyl terminus represents a key handle for elongation and modification. Common transformations include saponification, amidation, and reduction, each providing a gateway to different classes of compounds.
Saponification (Ester Hydrolysis): The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, often required before peptide coupling. This is typically achieved under basic conditions (saponification) using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as methanol (B129727)/water or THF/water. The resulting carboxylate can then be re-protonated to yield the free acid, N5-Cbz-D-ornithine. Careful control of reaction conditions is necessary to avoid potential side reactions, such as racemization or premature deprotection of the Cbz group if harsh conditions are used. chemicalforums.com
Amidation: Direct conversion of the ester to an amide is a highly efficient method for building peptide bonds or synthesizing other amide derivatives. This can be accomplished through aminolysis, often facilitated by Lewis acids or other promoters. For instance, reagents like magnesium methoxide (B1231860) (Mg(OCH₃)₂) or calcium chloride (CaCl₂) have been shown to assist in the direct aminolysis of esters. researchgate.net Another advanced approach involves the rhodium-catalyzed coupling of N-Cbz-protected amines with arylboroxines to form amides, a method that could be adapted for ester amidation. organic-chemistry.org These methods provide direct access to N5-Cbz-D-ornithine amides, which are crucial intermediates in the synthesis of peptidomimetics and other complex molecules. nih.govmissouri.edu
Reduction to Amino Alcohols: The methyl ester can be reduced to the corresponding primary alcohol, yielding N5-Cbz-D-ornithinol. This transformation is valuable for creating peptide isosteres and other pharmacologically relevant structures. Common reducing agents for N-protected amino esters include sodium borohydride (B1222165) (NaBH₄) in combination with additives like iodine (I₂) or in the presence of a catalyst like Palladium on carbon (Pd-C). researchgate.netresearchgate.net These methods are generally high-yielding and preserve the chirality of the starting material.
Table 1: Summary of Derivatization Reactions at the Carboxyl Terminal This table is interactive. Users can sort columns to compare different derivatization methods.
| Transformation | Typical Reagents | Product Functional Group | Primary Application | References |
|---|---|---|---|---|
| Saponification | LiOH or NaOH in MeOH/H₂O | Carboxylic Acid | Preparation for peptide coupling | chemicalforums.com |
| Amidation | Amine, Mg(OCH₃)₂ or CaCl₂ | Amide | Peptide synthesis, peptidomimetics | researchgate.netnih.gov |
Functionalization at the Protected Amine (N5-Cbz) of this compound
The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to a range of conditions, yet it can be selectively removed or, in some cases, directly functionalized.
The most common transformation at this site is deprotection to liberate the free δ-amino group. This unmasked amine is a potent nucleophile, enabling subsequent modifications such as alkylation, acylation, or participation in intramolecular cyclizations. The choice of deprotection method is critical to ensure orthogonality with other protecting groups and sensitive functionalities within the molecule.
Catalytic Hydrogenation: The classic method for Cbz removal is hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst (Pd/C). total-synthesis.comacs.org This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. Recent studies have shown that combining Pd/C with niobic acid-on-carbon (Nb₂O₅/C) can significantly accelerate the hydrogenative deprotection. acs.org
Catalytic Transfer Hydrogenation: For molecules containing functionalities susceptible to reduction by H₂, such as alkynes or certain heterocycles, transfer hydrogenation offers a milder alternative. researchgate.netmdma.ch This technique uses a hydrogen donor in place of H₂ gas. Common donors include formic acid, ammonium (B1175870) formate, or 2-propanol, in conjunction with a Pd/C catalyst. mdma.chresearchgate.net This approach avoids the need for pressurized hydrogen gas, enhancing laboratory safety.
Acid-Mediated Cleavage: While the Cbz group is generally stable to mild acids, it can be cleaved under harsher acidic conditions, such as with HBr in acetic acid or strong Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). total-synthesis.comorganic-chemistry.org This method is less common due to its harshness but can be useful in specific synthetic contexts.
Table 2: Comparison of Common N5-Cbz Deprotection Methods This table is interactive. Users can sort columns to compare different deprotection conditions.
| Method | Reagents | Key Advantages | Potential Limitations | References |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Clean byproducts, high efficiency | May reduce other functional groups (alkenes, alkynes) | total-synthesis.comacs.org |
| Transfer Hydrogenation | HCOOH or HCOONH₄, Pd/C | Avoids H₂ gas, greater selectivity | Slower than direct hydrogenation | mdma.chresearchgate.net |
| Acidolysis (Harsh) | HBr/AcOH or AlCl₃/HFIP | Orthogonal to hydrogenation-labile groups | Harsh conditions, potential side reactions | total-synthesis.comorganic-chemistry.org |
Side-Chain (Ornithine) Modifications for Novel Research Applications
Deprotection of the N5-Cbz group unveils the δ-amino group, which serves as a powerful nucleophilic center for introducing novel functionalities and constructing complex molecular architectures.
N5-Hydroxylation for Siderophore Synthesis: A notable enzymatic modification is the N5-hydroxylation of ornithine, a key step in the biosynthesis of hydroxamate-containing siderophores like vicibactin and albomycin. nih.govnih.gov This transformation is catalyzed by flavin-dependent L-ornithine N5-hydroxylases, such as VbsO. nih.gov Synthetic routes have also been developed to produce N5-hydroxy-L-ornithine derivatives, which are then incorporated into peptide chains to create potent iron-chelating agents. nih.govresearchgate.net
Intramolecular Cyclization and Lactam Formation: The δ-amino group can participate in intramolecular cyclization reactions to form a six-membered δ-lactam (piperidone) ring. This reaction is typically induced by activating the C-terminal carboxyl group (after hydrolysis of the methyl ester) and then allowing the nucleophilic N5-amine to attack, forming a stable cyclic amide. This "ornithine effect" is so favorable that it has been observed to direct fragmentation pathways in the gas phase during mass spectrometry. nih.gov This strategy is widely used in the synthesis of constrained peptides and alkaloid skeletons. neu.edu.tr
Synthesis of Enzyme Inhibitors: The N5-amine is a critical site for building functionalities aimed at inhibiting specific enzymes. For example, N5-(1-imino-3-butenyl)-L-ornithine has been synthesized as a mechanism-based inactivator selective for the neuronal isoform of nitric oxide synthase. nih.gov Similarly, derivatives like Nα-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide have been developed as potent inactivators of peptidylarginine deiminase (PAD) enzymes. nih.gov
Table 3: Examples of Novel Side-Chain Modifications Post-N5 Deprotection This table is interactive. Users can sort columns to explore different applications.
| Modification Type | Reagents/Method | Resulting Structure/Application | References |
|---|---|---|---|
| N5-Hydroxylation | Enzymatic (e.g., VbsO) or Chemical Synthesis | Siderophore precursors (e.g., N5-hydroxy-ornithine) | nih.govnih.govresearchgate.net |
| Intramolecular Cyclization | Deprotection followed by amide coupling | δ-Lactam (piperidone) rings, constrained peptides | nih.govneu.edu.tr |
| Enzyme Inhibitor Synthesis | Multi-step synthesis from N5-amine | N5-(1-imino-3-butenyl)-L-ornithine (NOS inhibitor) | nih.gov |
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms, kinetics, and thermodynamics of reactions involving this building block is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic pathways.
Kinetics and Thermodynamics of Reactions Utilizing this compound
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is sparse in the literature, valuable information can be gleaned from studies on analogous systems.
The kinetics of peptide bond formation, a primary use for this building block, are highly dependent on the solvent. Studies on the aminolysis of active esters show that reaction rates can vary by orders of magnitude between different solvents. sci-hub.se For example, the reaction of a 2-pyridyl ester was found to be nearly 100 times faster than the corresponding p-nitrophenyl ester in dichloromethane (B109758), but this trend was reversed in dimethylformamide (DMF), where the p-nitrophenyl ester was more reactive. sci-hub.se This highlights the critical role of the solvent in stabilizing transition states and influencing nucleophilicity.
Thermodynamic considerations are also paramount, particularly in protecting group stability. For instance, the relative stability of silyl-based protecting groups compared to tert-butyl ethers has been quantified by measuring their rates of cleavage in 0.5% trifluoroacetic acid (TFA), providing a thermodynamic basis for choosing orthogonal protecting groups. mdma.ch Similar principles govern the stability of the Cbz group under various acidic or basic conditions. Furthermore, enzymatic reactions involving ornithine derivatives, such as the 1,2-rearrangement catalyzed by ornithine 4,5-aminomutase, are often analyzed using steady-state and pre-steady-state kinetics to elucidate the catalytic mechanism. nih.gov
Table 4: Relative Half-Reaction Times (t₁/₂) for Aminolysis of Active Esters in Different Solvents This table is interactive and illustrates the profound impact of solvent choice on reaction kinetics. Data adapted from studies on analogous active esters.
| Active Ester | Amino Component | Solvent | Relative t₁/₂ (min) | Reference |
|---|---|---|---|---|
| Boc-Ala-O-p-Nitrophenyl | Glycinamide | Dichloromethane | ~200 | sci-hub.se |
| Boc-Ala-O-2-Pyridyl | Glycinamide | Dichloromethane | ~2 | sci-hub.se |
| Boc-Ala-O-p-Nitrophenyl | Glycinamide | Dimethylformamide | ~25 | sci-hub.se |
Computational and Theoretical Studies on Reaction Pathways of this compound
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for mapping reaction energy profiles, visualizing transition states, and understanding the thermodynamics of complex reaction pathways.
Structural studies, such as the X-ray crystallography of ornithine cyclodeaminase, provide the empirical data that underpins and validates computational models. nih.gov By revealing the precise orientation of the substrate and cofactor in the active site, these studies inform mechanistic proposals. For instance, the 3.8 Å distance between the substrate and the nicotinamide (B372718) cofactor in ornithine cyclodeaminase provided crucial evidence for a hydride transfer mechanism. nih.gov Similarly, computational models are used to explain phenomena like the "ornithine effect" in mass spectrometry, where calculations of proton affinities and transition state energies explain the highly favorable formation of a six-membered lactam ring upon fragmentation. nih.gov
Table 5: Summary of Key Findings from a DFT Study on a Related N-Alkylation Reaction This table is interactive and showcases the insights gained from computational analysis of a reaction mechanism analogous to potential side-chain modifications.
| Mechanistic Step | Thermodynamic Profile | Key Insight | Reference |
|---|---|---|---|
| 1. Alcohol Oxidation | Endothermic (Uphill) | Requires energy input; generates copper hydride intermediate | researchgate.net |
| 2. Imine Formation | Endothermic (Uphill) | Condensation of aldehyde and amine | researchgate.net |
| 3. Imine Reduction | Exothermic (Downhill) | Provides the thermodynamic driving force for the reaction | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies for N5 Cbz D Ornithine Methyl Ester Hcl in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
High-resolution spectroscopic methods are indispensable for the detailed structural analysis and purity verification of N5-Cbz-D-ornithine methyl ester HCl. These techniques provide in-depth information about the molecular framework, stereochemistry, and the presence of any impurities.
Advanced NMR Spectroscopy (e.g., 2D, Solid-State) for this compound Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While one-dimensional (1D) NMR provides fundamental information, advanced 2D and solid-state NMR techniques are often necessary to unravel the intricate structural details of this and other complex heterocyclic compounds. ipb.pt
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms within the molecule. For this compound, these techniques would be instrumental in:
Assigning Proton and Carbon Signals: Unambiguously assigning the 1H and 13C chemical shifts to specific atoms in the ornithine backbone, the Cbz protecting group, and the methyl ester.
Confirming Covalent Structure: Verifying the expected covalent bonds and identifying the precise location of the Cbz group on the N5-amine and the methyl ester on the carboxyl group.
Detecting Impurities: Identifying and structurally characterizing minor impurities that may not be readily apparent in 1D spectra.
Solid-State NMR (SSNMR) Spectroscopy: SSNMR is particularly valuable for characterizing the compound in its solid, crystalline form, which is often how it is isolated and stored. rsc.orgnih.gov For the hydrochloride salt of N5-Cbz-D-ornithine methyl ester, 35Cl SSNMR could be employed to probe the local environment of the chloride ion, providing insights into hydrogen bonding and packing in the crystal lattice. rsc.org Furthermore, 13C and 1H solid-state NMR can reveal information about molecular conformation and dynamics within the solid state, which can differ from the solution state. nih.gov The use of fast Magic Angle Spinning (MAS) techniques can significantly enhance the resolution of 1H SSNMR spectra, enabling more detailed structural analysis. nih.gov
Interactive Data Table: Expected NMR Data for this compound
| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Ornithine Backbone | |||
| α-CH | ~4.0-4.5 | ~55-60 | COSY with β-CH, NH2; HSQC with α-C; HMBC with C=O (ester) |
| β-CH2 | ~1.6-1.9 | ~28-32 | COSY with α-CH, γ-CH2 |
| γ-CH2 | ~1.5-1.8 | ~24-28 | COSY with β-CH2, δ-CH2 |
| δ-CH2 | ~3.1-3.4 | ~40-45 | COSY with γ-CH2, N5-H; HMBC with C=O (Cbz) |
| α-NH2 | ~8.0-8.5 (as NH3+Cl-) | - | |
| N5-H | ~7.0-7.5 | - | COSY with δ-CH2 |
| Methyl Ester | |||
| O-CH3 | ~3.7-3.8 | ~52-53 | HMBC with C=O (ester) |
| C=O (ester) | - | ~170-175 | |
| Cbz Protecting Group | |||
| C6H5-CH2 | ~5.0-5.2 | ~66-68 | HMBC with C=O (Cbz) |
| C6H5 | ~7.2-7.4 | ~127-137 | |
| C=O (Cbz) | - | ~156-158 |
High-Resolution Mass Spectrometry for this compound Derivative Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound and its derivatives, thereby confirming their elemental composition. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap.
Key Applications in Research:
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. For C₁₄H₂₁ClN₂O₄ (the protonated form of this compound), the exact mass can be calculated and compared to the experimental value with a very low margin of error.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This provides valuable structural information by revealing the connectivity of different functional groups. For instance, characteristic losses of the Cbz group, the methyl ester, and parts of the ornithine side chain can be observed, confirming the structure of the molecule.
Impurity Profiling: HRMS is highly sensitive and can detect and identify trace-level impurities that may be present in the sample, which is crucial for ensuring the purity of the compound in synthetic research. researchgate.net
Interactive Data Table: Expected HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Expected m/z (monoisotopic) |
| [M+H]+ | C₁₄H₂₁N₂O₄⁺ | 297.1496 |
| [M+H - CH₃OH]+ | C₁₃H₁₇N₂O₃⁺ | 249.1234 |
| [M+H - C₇H₇]+ | C₇H₁₄N₂O₄⁺ | 206.0897 |
| [C₇H₇]+ | Benzyl (B1604629) cation | 91.0543 |
Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research of this compound
Chiroptical methods are essential for confirming the stereochemical integrity of this compound, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. yale.edu These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. taylorfrancis.comresearchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net For this compound, the electronic transitions within the phenyl ring of the Cbz group and the carbonyl chromophores of the ester and carbamate (B1207046) will give rise to a characteristic CD spectrum. This spectrum serves as a fingerprint for the D-configuration at the α-carbon of the ornithine residue. Any deviation from the expected spectrum could indicate racemization or the presence of the L-enantiomer.
Chromatographic Method Development for this compound and Its Research Derivatives
Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of this compound in research settings. The development of robust and reliable chromatographic methods is crucial for monitoring reaction progress, isolating products, and ensuring the quality of the final compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies for Quantitative Analysis in Synthetic Research
HPLC and UHPLC are the most widely used analytical techniques for the quantitative analysis of pharmaceutical compounds and their intermediates. researchgate.netpageplace.de UHPLC, with its use of smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. pageplace.deresearchgate.net
Method Development Considerations:
Column Selection: Reversed-phase columns (e.g., C8 or C18) are typically suitable for separating moderately polar compounds like this compound.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase and the gradient of the organic modifier are optimized to achieve good peak shape and resolution from any impurities or starting materials. lu.se
Detection: UV detection is the most common method, as the phenyl ring of the Cbz group provides a strong chromophore, typically with maximum absorbance around 254 nm.
Validation: A validated HPLC or UHPLC method will demonstrate linearity, accuracy, precision, and specificity for the quantitative determination of this compound. lu.se
Interactive Data Table: Typical HPLC/UHPLC Method Parameters for this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm (for UHPLC) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.6 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 µL |
Chiral Chromatography for Enantiomeric Purity Determination in Research Applications
Given that this compound is a single enantiomer, it is critical to have a method to determine its enantiomeric purity and to quantify the presence of the corresponding L-enantiomer as a potential impurity. registech.com Chiral chromatography is the most effective technique for this purpose. nih.gov
Approaches to Chiral Separation:
Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach, where a column with a chiral selector is used to differentiate between the two enantiomers. registech.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. tsijournals.com The mobile phase, typically a mixture of a hydrocarbon (e.g., heptane (B126788) or hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the D- and L-enantiomers.
Indirect Separation after Derivatization: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. koreascience.kr These diastereomers can then be separated on a standard achiral HPLC column. However, this method is more complex and requires careful validation to ensure that no racemization occurs during the derivatization step. koreascience.kr
The development of a validated chiral HPLC method is essential for quality control in the synthesis of this compound, ensuring that the final product meets the required stereochemical purity for its intended research applications.
Crystallographic Studies of this compound and Its Co-crystals/Salts
As of the current body of scientific literature, detailed crystallographic data for this compound remains limited. While the compound is utilized in various research applications, comprehensive single-crystal X-ray diffraction studies that would elucidate its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing, are not publicly available.
While specific experimental data for the title compound is not available, crystallographic studies of related amino acid derivatives and protected amino acids provide a framework for understanding the potential structural characteristics. For instance, studies on other hydrochloride salts of amino acid esters often reveal extensive hydrogen bonding involving the ammonium (B1175870) group, the ester functionality, and the chloride anion.
The formation of co-crystals or different salt forms of this compound with other molecules could offer a strategy to obtain crystalline material suitable for X-ray diffraction analysis. Such studies would be invaluable for understanding its solid-state properties, which are crucial for applications in materials science and pharmaceutical development.
Future research involving single-crystal X-ray diffraction would be necessary to provide definitive data on the crystal structure of this compound. Such an investigation would yield precise information on its molecular conformation, intermolecular interactions, and solid-state packing, contributing to a more complete understanding of its chemical and physical properties.
Biochemical and Biotechnological Research Applications of N5 Cbz D Ornithine Methyl Ester Hcl Excluding Human Clinical Data
Enzymatic Transformations and Biocatalysis Involving N5-Cbz-D-ornithine Methyl Ester HCl
The protected amino acid derivative, this compound, and its analogs are valuable tools in the field of biocatalysis and enzymology. The presence of the N-benzyloxycarbonyl (Cbz) protecting group and the methyl ester allows for the exploration of enzyme specificity and the development of novel biocatalytic processes.
Studies on Enzymes Acting on Ornithine Derivatives and Analogs
A variety of enzymes, particularly proteases and lipases, have been investigated for their ability to act on N-acylated amino acid esters. These enzymes can exhibit high stereo- and regioselectivity, making them attractive for the kinetic resolution of racemic mixtures and the synthesis of chiral building blocks. While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous N-protected amino acid esters provide insight into the types of enzymes that could be active on this substrate.
Proteases, such as alcalase from Bacillus licheniformis, have been shown to catalyze the enantioselective hydrolysis of racemic amino acid methyl esters. For instance, alcalase can hydrolyze the L-enantiomer of phenylalanine methyl ester significantly faster than the D-enantiomer. Similarly, proteases like papain and bromelain (B1164189) have been evaluated for their hydrolytic activity on N-benzoyl-L-serine methyl ester. mdpi.com The specificity of these enzymes is often directed by the nature of the amino acid side chain and the N-acyl group.
Lipases are another class of enzymes capable of hydrolyzing ester bonds in a stereoselective manner. nih.gov For example, lipase (B570770) from Pseudomonas cepacia has been used for the kinetic resolution of racemic alcohols, which are precursors to chiral amines. polimi.it The enzymatic resolution of N-protected amino acid esters is a common strategy to obtain enantiomerically pure amino acids and their derivatives. nih.govnih.gov
Furthermore, enzymes involved in ornithine metabolism are of significant interest. Ornithine acetyltransferase, for example, is a key enzyme in the arginine biosynthesis pathway in microorganisms like Mycobacterium tuberculosis and catalyzes the transfer of an acetyl group from N-acetylornithine to L-glutamate. datapdf.com Studies on the inhibition of such enzymes with ornithine analogs help in understanding their active site topography and mechanism. nih.gov For instance, L-ornithine acts as a competitive inhibitor of M. tuberculosis ornithine acetyltransferase with respect to the L-glutamate substrate. datapdf.com Arginase, which hydrolyzes L-arginine to L-ornithine and urea, is another key enzyme in amino acid metabolism that can be modulated by ornithine derivatives. polimi.itnih.gov
| Enzyme | Substrate (Analogous to this compound) | Observation | Reference(s) |
|---|---|---|---|
| Alcalase | DL-Phenylalanine methyl ester | Selective hydrolysis of the L-enantiomer | |
| Papain | N-Benzoyl-L-serine methyl ester | Catalyzes hydrolysis | mdpi.com |
| Bromelain | N-Benzoyl-L-serine methyl ester | Catalyzes hydrolysis | mdpi.com |
| Pseudomonas cepacia Lipase | Racemic esters | Kinetic resolution | polimi.it |
| Mycobacterium tuberculosis Ornithine Acetyltransferase | L-Ornithine | Competitive inhibition | datapdf.com |
| Arginase | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Competitive inhibition (Ki = 0.23 ± 0.03 μM) | nih.gov |
Biocatalytic Synthesis of this compound Analogs and Derivatives
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of complex molecules like this compound analogs. Enzymes can be employed for the selective modification of the ornithine scaffold, leading to a diverse range of derivatives.
One approach is the enzymatic acylation or esterification of N-protected amino acids. For instance, the industrial protease Alcalase has been demonstrated to catalyze the esterification of various N-protected amino acids with different alcohols, including tert-butyl alcohol, with high yields. researchgate.net This method allows for the synthesis of a variety of esters of Cbz-protected amino acids. A continuous flow process coupling a Curtius rearrangement with a biocatalytic step using immobilized Candida antarctica lipase B (CALB) has been developed for the synthesis of Cbz-carbamates, which are structurally related to the protected amine of this compound. beilstein-journals.org
Furthermore, enzymes can be used to introduce new functional groups onto the ornithine backbone. For example, piperazate synthases, which naturally catalyze the N-N cyclization of L-N5-hydroxyornithine, have shown promiscuity towards other substrates like ornithine methyl ester, suggesting their potential for creating novel heterocyclic structures. nih.gov Additionally, protoglobin nitrene transferases have been engineered to catalyze the enantioselective amination of carboxylic acid esters, paving the way for the biocatalytic synthesis of various α-amino esters. beilstein-journals.org
The development of "deprotectase" biocatalysts, enzymes that selectively remove protecting groups, is another emerging area. A Cbz-ase from Sphingomonas species has been identified that can cleave the N-Cbz group from amino acids, which could be used in chemoenzymatic synthesis pathways involving Cbz-protected intermediates. nih.gov
| Biocatalytic Reaction | Enzyme | Substrate(s) | Product (Analog) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Esterification | Alcalase | Cbz-Alanine + tert-Butanol | Cbz-Ala-Ot-Bu | 90 | researchgate.net |
| Esterification | Alcalase | Cbz-Leucine + tert-Butanol | Cbz-Leu-Ot-Bu | 92 | researchgate.net |
| Carbamate (B1207046) Synthesis | Immobilized CALB | Phenylacetic acid, Benzyl (B1604629) alcohol | Benzyl phenylacetate | >95 | beilstein-journals.org |
| C-H Amination | Engineered Protoglobin | Isopropyl ester | L-α-amino ester | 50 | beilstein-journals.org |
This compound as a Biochemical Probe in Mechanistic Pathway Research
This compound and its analogs can serve as valuable biochemical probes to investigate the mechanisms of enzymatic pathways and to delineate the structural requirements of enzyme active sites. By acting as substrates, inhibitors, or mechanism-based inactivators, these compounds can provide critical insights into enzyme function.
The study of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, has benefited from the use of ornithine analogs. nih.gov A variety of structural analogs of ornithine have been synthesized and evaluated as inhibitors of ODC to understand the substrate binding requirements of its active site. nih.gov For example, α-methylornithine was identified as a potent reversible inhibitor of ODC. nih.gov While direct studies with this compound are limited, its structural similarity to ornithine suggests it could be used to probe the active sites of enzymes that recognize ornithine or its derivatives. The Cbz and methyl ester groups can explore steric and hydrophobic interactions within the enzyme's binding pocket.
Similarly, derivatives of ornithine have been instrumental in studying arginase, an enzyme implicated in various physiological and pathological processes. polimi.it The development of arginase inhibitors, such as Nω-hydroxy-L-arginine (L-NOHA) and its derivatives, has been crucial in understanding the role of arginase in regulating nitric oxide synthesis. nih.gov The inhibitory constants (Ki or IC50 values) of these analogs provide quantitative measures of their interaction with the enzyme and help in building structure-activity relationships.
| Enzyme Target | Ornithine Analog | Inhibition Data | Significance | Reference(s) |
|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | α-Methylornithine | Potent reversible inhibitor | Delineating active site topography | nih.gov |
| Arginase I (human) | L-Ornithine | 85.9% inhibition at 10 mM | Understanding substrate binding | nih.gov |
| Arginase I (human) | L-Citrulline | 53% inhibition at 20 mM | Probing active site interactions | nih.gov |
| Arginase I (human) | Nω-hydroxy-L-arginine (L-NOHA) | Kd = 3.6 μM | Development of potent inhibitors | nih.gov |
| Arginase | α-Difluoromethylornithine (DFMO) | Ki = 3.9 ± 1.0 mM | Weak inhibitor, informs on specificity | nih.gov |
Applications in In Vitro Biochemical Assay Development and Mechanistic Characterization (Excluding Human Clinical Context)
This compound and related compounds are useful reagents in the development and validation of in vitro biochemical assays. Their properties can be exploited to design specific substrates or to act as controls and inhibitors in assay systems.
In the context of high-throughput screening for enzyme inhibitors, chromogenic or fluorogenic substrates are often employed. While not inherently chromo- or fluorogenic, N-protected amino acid esters can be used in coupled enzyme assays where the product of the initial enzymatic reaction is converted into a detectable signal by a second enzyme.
More directly, these compounds can be used to determine the specificity of an assay. For example, in the development of a non-invasive ¹³C-stable isotope assay for ornithine decarboxylase activity, a protected ornithine derivative was used as a selective inhibitor to confirm that the measured activity was indeed from ODC.
The specificity of proteases is often profiled using libraries of synthetic peptide substrates. nih.gov N-acylated amino acid esters can be incorporated into such libraries to probe the S1-P1 interactions in the protease active site. The Cbz group can provide insights into the tolerance of the active site for bulky, hydrophobic N-terminal protecting groups.
The development of kinetic models for enzymatic reactions also benefits from the use of well-defined substrates like this compound. A time-course kinetic model for the enzyme-limited hydrolysis of fatty acid methyl esters catalyzed by Candida antarctica lipase B (CALB) was developed to understand the reaction mechanism and inhibition patterns. monash.edu Similar models could be developed for the hydrolysis of N-protected amino acid esters to optimize biocatalytic processes.
| Assay Application | Compound Type | Principle | Example | Reference(s) |
|---|---|---|---|---|
| Assay Specificity Control | Protected Ornithine Derivative | Selective inhibition of the target enzyme to validate the assay signal. | An N-Boc-ornithine methyl ester derivative used to inhibit ornithine decarboxylase. | |
| Protease Specificity Profiling | N-Acylated Amino Acid Esters | Incorporation into substrate libraries to probe active site preferences. | Profiling the P1 specificity of various proteases using peptide libraries. | nih.gov |
| Kinetic Model Development | Methyl Esters | Use as a well-defined substrate to build and validate kinetic models. | Time-course kinetic model for lipase-catalyzed hydrolysis of fatty acid methyl esters. | monash.edu |
| High-Throughput Screening | Chromogenic/Fluorogenic Substrates | Enzymatic cleavage releases a detectable molecule. | While not directly applicable, it's a key principle in assay design. |
Future Directions and Emerging Research Avenues for N5 Cbz D Ornithine Methyl Ester Hcl
Integration of N5-Cbz-D-ornithine Methyl Ester HCl in Automated and High-Throughput Synthesis Platforms
The precise control offered by the protecting groups on this compound makes it an ideal candidate for integration into modern automated synthesis platforms. Protected amino acids are fundamental raw materials for the solid-phase peptide synthesis (SPPS) of peptides, a process that is now highly automated. creative-peptides.com The Cbz group on the side chain is considered a "permanent" protecting group that remains stable during the repeated cleavage of "temporary" α-amino protecting groups (like Fmoc or Boc) used in SPPS. researchgate.netresearchgate.net This orthogonality is the cornerstone of controlled peptide assembly. total-synthesis.com
The future in this area lies in leveraging this compound within high-throughput synthesis workflows. Automated synthesizers can perform sequential reactions on a large scale, enabling the rapid creation of libraries of unique peptides and peptidomimetics containing the D-ornithine scaffold. By incorporating this compound, these platforms can systematically introduce a non-canonical amino acid that can confer specific properties, such as resistance to enzymatic degradation (due to the D-enantiomer) and a site for further chemical modification after the final deprotection of the Cbz group. This allows for the high-throughput generation of novel therapeutic candidates, from antimicrobial peptides to enzyme inhibitors, which can then be screened for biological activity.
Computational Design and Modeling for the Discovery of Novel this compound-Based Molecules
Computational chemistry and molecular modeling are revolutionizing drug discovery by enabling the in silico design and screening of vast virtual libraries of compounds before any resource-intensive synthesis is undertaken. nih.gov this compound is poised to be a valuable component in these computational strategies. The process begins with the creation of virtual libraries where the core scaffold of the ornithine derivative is computationally modified with a multitude of different functional groups.
These virtual molecules can then be subjected to structure-based virtual screening (SBVS), where they are computationally "docked" into the active site of a target protein to predict binding affinity and specificity. nih.gov This approach is critical for identifying potential inhibitors for enzymes like proteases or kinases. nih.gov Furthermore, advances in artificial intelligence and deep learning are being applied to predict the properties of peptides, such as their ability to penetrate cells, which can be used to screen and optimize sequences containing D-ornithine. nih.govmdpi.com By using computational methods to explore the vast chemical space accessible from the this compound scaffold, researchers can prioritize the synthesis of only the most promising candidates, significantly accelerating the discovery of new bioactive molecules. frontiersin.org
| Research Area | Key Methodologies | Potential Outcomes |
| Automated Synthesis | Solid-Phase Peptide Synthesis (SPPS), High-Throughput Synthesis | Rapid generation of peptide libraries with enhanced stability and functionality. |
| Computational Design | Molecular Docking, In Silico Screening, Molecular Dynamics (MD) | Prioritization of novel drug candidates with high target affinity and specificity. |
| Material Science | Directed Self-Assembly, Sol-Gel Synthesis | Development of novel biomaterials like hydrogels and functionalized surfaces. |
| Chemical Biology | Design of Chemical Probes, Peptide Mimetics | Tools to study enzyme function, metabolic pathways, and cellular processes. |
| Supramolecular Chemistry | Non-covalent Interaction Analysis, Hierarchical Assembly | Creation of complex, stimuli-responsive molecular systems and nanostructures. |
Exploration of Novel Catalytic and Material Science Roles for this compound Derivatives
Beyond its biological applications, the structural features of this compound and its derivatives present opportunities in material science and catalysis. The integration of amino acids into materials is an attractive strategy for enhancing properties like biocompatibility and biodegradability. rsc.org A key emerging area is the use of functionalized amino acids as building blocks for self-assembling materials. rsc.org
Derivatives of this compound could be designed to self-assemble into ordered nanostructures such as fibers, tapes, or hydrogels. This assembly can be driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking interactions from the aromatic Cbz groups. nih.gov Such self-assembled materials have potential applications in tissue engineering, drug delivery, and as responsive "smart" gels. nih.govnih.gov For example, silylated peptide derivatives have been shown to act as templates for sol-gel synthesis, creating new hybrid organic-inorganic materials. rsc.org While direct catalytic roles are less explored, the ornithine side chain could be modified to chelate metal ions, creating metallo-peptides with potential catalytic activity, an area ripe for future investigation.
Cross-Disciplinary Research with this compound (e.g., Chemical Biology, Supramolecular Chemistry)
This compound is an ideal scaffold for cross-disciplinary research, particularly at the interface of chemical biology and supramolecular chemistry. In chemical biology, the compound can be used to build specific chemical probes to study biological systems. For instance, peptides containing D-ornithine can be synthesized to investigate the activity of proteases or to modulate metabolic pathways involving ornithine. nih.gov
In the realm of supramolecular chemistry, which focuses on chemistry "beyond the molecule," protected amino acids are recognized as powerful building blocks for creating complex, functional systems held together by non-covalent forces. researchgate.netacs.org The defined stereochemistry and functional handles of this compound allow for the rational design of molecules that can recognize other molecules or self-assemble into higher-order structures. tandfonline.comnih.gov Researchers have demonstrated that Fmoc-protected amino acids can form stimuli-responsive luminescent gels and recognize specific anions. nih.govtandfonline.com By applying these principles, derivatives of this compound could be developed to form nano-cages, channels, or other complex architectures, leading to new sensors, transport systems, and dynamic materials. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
